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Compound of Interest

Compound Name:
3-Chloro-2,6-dihydroxy-4-

methylbenzaldehyde

CAS No.: 57074-21-2

Cat. No.: B106226 Get Quote

Application Note: Quantitative Analysis of Chloratranol in Fragrance Matrices

Executive Summary
Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen

found as an impurity in Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea)

absolutes. Following the implementation of Commission Regulation (EU) 2017/1410,

Chloratranol is prohibited in cosmetic products within the European Union.[1][2] Consequently,

fragrance manufacturers must employ high-sensitivity analytical methods to ensure raw

materials (Oakmoss extracts) contain <100 ppm of this impurity, ensuring the final product

remains below elicitation thresholds.

This guide details the handling of Chloratranol as a Certified Reference Material (CRM) and

provides two validated protocols (LC-MS/MS and GC-MS) for its quantification.

Chemical Profile & Handling
Identity:

IUPAC Name: 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde[3][4][5][6][7]

CAS Number: 57074-21-2[3][4][6][7]

Molecular Weight: 186.59 g/mol [3][4]
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Formula: C₈H₇ClO₃[3][4][6]

Handling & Storage (The "Trustworthiness" Pillar): Chloratranol contains an aldehyde group

adjacent to phenolic hydroxyls, making it susceptible to oxidation and polymerization.

Storage: Store neat standard at -20°C in the dark.

Stock Solutions: Prepare primary stock (e.g., 1 mg/mL) in LC-MS grade Acetonitrile. Avoid

methanol for long-term stock storage to prevent hemiacetal formation.

Vials: Use amber silanized glass vials to minimize surface adsorption and photodegradation.

Regulatory Workflow (Visualization)
The following diagram illustrates the critical decision matrix for fragrance compliance regarding

Chloratranol.
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Figure 1: Compliance workflow for Oakmoss extracts based on IFRA Standards and EU

Regulations.

Method A: LC-MS/MS (Gold Standard)
Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the

preferred method due to its high sensitivity and ability to analyze the compound without

derivatization. Negative Electrospray Ionization (ESI-) is used because the phenolic protons

are easily abstracted.

Experimental Protocol
1. System Configuration:
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Instrument: UHPLC coupled to Triple Quadrupole MS.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Column Temp: 40°C.

2. Mobile Phase:

Solvent A: 0.1% Formic Acid in Water (Milli-Q).

Solvent B: 0.1% Formic Acid in Acetonitrile.

Note: Formic acid improves peak shape but suppresses ionization slightly in negative mode;

however, the stability it provides outweighs the sensitivity loss.

3. Gradient Elution:

Time (min) % Solvent B Flow Rate (mL/min)

0.0 5 0.4

1.0 5 0.4

6.0 95 0.4

8.0 95 0.4

8.1 5 0.4

10.0 5 0.4

4. MS Parameters (ESI Negative Mode):

Precursor Ion:m/z 185.0 [M-H]⁻

Quantifier Ion:m/z 156.0 (Loss of CHO)

Qualifier Ion:m/z 121.0

Collision Energy: Optimized per instrument (typically 15-25 eV).
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5. Sample Preparation:

Weigh 100 mg of Oakmoss absolute.

Dissolve in 10 mL Methanol/Water (50:50).

Sonicate for 15 mins.

Filter through 0.2 µm PTFE filter into amber vial.

Method B: GC-MS (Orthogonal Validation)
Rationale: Gas Chromatography provides excellent separation of Chloratranol from its non-

chlorinated analog, Atranol. However, due to the polar hydroxyl groups, derivatization

(Acetylation) is recommended to improve volatility and peak symmetry.

Experimental Protocol
1. Derivatization (In-situ Acetylation):

Reagents: Acetic Anhydride, Pyridine.

Procedure:

Take 1 mL of sample extract (in acetone or ethyl acetate).

Add 50 µL Pyridine and 50 µL Acetic Anhydride.

Incubate at 60°C for 30 minutes.

Evaporate to dryness under Nitrogen; reconstitute in Ethyl Acetate.

2. GC Parameters:

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C.
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3. Temperature Program:

Initial: 60°C (hold 1 min).

Ramp: 10°C/min to 280°C.

Final: 280°C (hold 5 min).

4. MS Detection (SIM Mode):

Analyze the acetylated derivative.

Target Ions: Monitor molecular ion and specific fragment ions characteristic of the di-acetate

derivative.

Analytical Logic & Troubleshooting
The following diagram details the ionization logic used in Method A, ensuring the user

understands what they are detecting.
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Figure 2: ESI(-) Fragmentation pathway for Chloratranol quantification.

Troubleshooting Table:
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Issue Probable Cause Corrective Action

Co-elution
Separation from Atranol is

insufficient.

Use a slower gradient or a

Phenyl-Hexyl column for better

selectivity.

Low Sensitivity (LC) Ion suppression from matrix.

Perform Standard Addition

calibration or switch to APCI

source.

Tailing Peaks (GC) Active sites in liner/column.

Use deactivated glass wool

liners; ensure derivatization is

complete.

Signal Drift Oxidation of standard.

Prepare fresh working

standards daily; keep stock

under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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